4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide
Description
Properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)28-14-7-5-13(6-8-14)23-17(26)4-1-11-25-18(27)10-9-15(24-25)16-3-2-12-29-16/h2-3,5-10,12H,1,4,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQUUMLEWXACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17F3N4O2S
- Molecular Weight : 396.45 g/mol
- CAS Number : 1795301-32-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, primarily focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Recent research has highlighted the compound's potential in inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced the expression levels of interleukins IL-1β and IL-6, which are crucial mediators in inflammatory responses. The mechanism involves the suppression of mRNA expression levels following lipopolysaccharide (LPS) stimulation in murine models .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study involving derivatives of butanamide indicated that modifications in the molecular structure could enhance the antibacterial activity against various pathogens. The presence of the thiophene ring appears to play a crucial role in this activity, possibly by interfering with bacterial cell wall synthesis or function .
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer effects. The structural components, particularly the pyridazinone core, are known to interact with DNA and inhibit cancer cell proliferation. In vitro assays have shown cytotoxic effects against several cancer cell lines, although further research is needed to elucidate the specific pathways involved.
Case Studies
-
In Vivo Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects in a mouse model.
- Methodology : Mice were treated with LPS to induce inflammation and subsequently administered the compound.
- Results : Significant reductions in IL-6 and IL-1β mRNA levels were observed post-treatment, indicating effective modulation of inflammatory pathways without hepatotoxicity .
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antibacterial properties against specific strains.
- Methodology : Various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .
Data Tables
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | In Vitro mRNA Expression | Reduced IL-1β and IL-6 levels |
| Antimicrobial | MIC Testing | Effective against Gram-positive/negative bacteria |
| Anticancer | Cytotoxicity Assays | Significant inhibition of cancer cell proliferation |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide exhibit promising anticancer properties. The mechanism is often linked to the inhibition of specific kinases and other enzymes involved in tumor growth and proliferation. A study highlighted the compound's potential to induce apoptosis in cancer cells through the modulation of signaling pathways.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It interacts with biological macromolecules, potentially inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Biological Research
2.1 Enzyme Inhibition Studies
The unique structure of this compound allows it to act as a ligand in coordination chemistry, facilitating studies on enzyme interactions. It has been used to probe the active sites of various enzymes, providing insights into enzyme mechanisms and aiding in the design of selective inhibitors.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of compounds related to this structure. These studies focus on modifying functional groups to enhance efficacy and reduce toxicity, paving the way for drug development .
Material Science
3.1 Development of Novel Polymers
The compound's electronic properties make it suitable for use in developing new materials with specific electronic or optical characteristics. Its incorporation into polymer matrices could lead to advancements in organic electronics and photonic devices .
3.2 Coatings and Surface Modifications
Due to its chemical stability and interaction capabilities, this compound can be utilized in creating specialized coatings that enhance surface properties such as hydrophobicity or biocompatibility, which are critical in various industrial applications .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal examined the effects of a structurally similar compound on breast cancer cell lines. The results indicated significant apoptosis induction via mitochondrial pathways, suggesting potential therapeutic applications for breast cancer treatment.
Case Study 2: Anti-inflammatory Effects
Another research project focused on evaluating the anti-inflammatory properties of similar compounds in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and joint swelling, supporting further exploration for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest structural analogues include derivatives with modifications to the pyridazinone substituents or the aromatic groups in the amide side chain. Below is a comparative analysis based on available evidence:
Research Findings and Trends
Thiophene vs. Methoxyphenyl: Thiophene’s sulfur atom may improve metabolic stability over methoxyphenyl’s oxygen, as sulfur is less prone to oxidative metabolism .
Solubility and Bioavailability :
- The 2-(trifluoromethyl)phenyl group in ’s compound reduces solubility compared to the target’s 4-(trifluoromethoxy)phenyl due to steric hindrance and reduced polarity.
Stereochemical Complexity :
- Compounds m, n, o () highlight the importance of stereochemistry in activity. However, the target compound lacks such complexity, suggesting a simpler pharmacokinetic profile .
Crystallographic Data: Structural studies of similar pyridazinones (e.g., ) rely on SHELX for refinement, confirming planar pyridazinone rings and non-covalent interactions critical for stability .
Preparation Methods
Cyclocondensation of γ-Keto Acids with Hydrazines
The dihydropyridazinone scaffold is typically synthesized via cyclocondensation between γ-keto acids and hydrazines. For example:
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γ-Keto acid preparation : Reaction of levulinic acid derivatives with thiophene-2-carbonyl chloride yields 4-(thiophen-2-yl)-4-oxobutanoic acid.
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Cyclocondensation : Heating the γ-keto acid with hydrazine hydrate in ethanol under reflux forms the 1,6-dihydropyridazin-6-one ring.
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| γ-Keto acid + Hydrazine | Ethanol | Reflux | 6–8 h | 65–75% |
Functionalization of the Pyridazinone Ring
Thiophen-2-yl Substitution at Position 3
The thiophene group is introduced via electrophilic aromatic substitution or cross-coupling:
-
Friedel-Crafts acylation : Treatment of the pyridazinone with thiophene-2-carbonyl chloride in the presence of AlCl₃.
-
Suzuki coupling : Using a boronic ester-functionalized pyridazinone and 2-thienylboronic acid with a Pd catalyst.
Optimized Suzuki coupling conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 82% |
Synthesis of the Butanamide Side Chain
Preparation of 4-(Trifluoromethoxy)Aniline Derivative
The 4-(trifluoromethoxy)phenyl group is introduced via:
Amide Bond Formation
The butanamide linker is coupled to the pyridazinone nitrogen using:
-
EDCI/HOBt-mediated coupling : Reaction of 4-aminobutanoic acid with 4-(trifluoromethoxy)aniline in dichloromethane.
-
Mitsunobu reaction : For sterically hindered substrates, using DIAD and triphenylphosphine.
Comparative coupling efficiencies :
| Method | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt | DCM | 70% |
| Mitsunobu | DIAD, PPh₃ | THF | 85% |
Final Assembly and Purification
The complete synthesis involves sequential coupling of the pyridazinone core, thiophene substituent, and butanamide side chain:
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Step 1 : Cyclocondensation to form the dihydropyridazinone ring.
-
Step 2 : Suzuki coupling to introduce the thiophen-2-yl group.
-
Step 3 : Amide coupling with 4-(trifluoromethoxy)phenylbutanamide.
Purification methods :
Analytical Characterization
Critical data for verifying the structure:
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.98–6.91 (m, 3H, thiophene-H).
-
m/z 481.2 [M+H]⁺, purity >98%.
Scale-Up Considerations and Yield Optimization
Key factors for industrial-scale synthesis:
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for this compound?
The synthesis involves multi-step reactions, including coupling of the pyridazinone core with thiophene and subsequent amidation. Critical parameters include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) for amide bond formation to enhance solubility and reaction efficiency .
- Catalysts : Employ coupling agents like HATU or EDCI for efficient amidation . Purity is ensured via iterative recrystallization or column chromatography using silica gel .
Q. Which spectroscopic techniques are recommended for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups like carbonyl (C=O) and amide (N-H) stretches .
Q. How are reaction solvents and temperatures selected for optimal yield?
- Solvent polarity : Dichloromethane (DCM) is preferred for acid-sensitive steps, while DMF enhances nucleophilicity in amidation .
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes decomposition during exothermic steps .
Advanced Research Questions
Q. How to resolve contradictions between computational modeling and experimental spectral data?
Cross-validate results using:
- Density Functional Theory (DFT) : Compare calculated vs. observed NMR chemical shifts to identify conformational discrepancies .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .
- Dynamic NMR : Probe rotational barriers in amide bonds or thiophene ring dynamics .
Q. What methodologies assess stability under varying pH and temperature?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., amide or ester linkages) .
Q. How to design assays for studying biological target interactions?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics (KD, kon/koff) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent unwanted nucleophilic attacks .
- In situ quenching : Add scavengers (e.g., trisamine) to neutralize excess coupling agents .
Q. How to predict reactivity or binding modes computationally?
- Molecular docking (AutoDock Vina) : Screen against target protein structures to prioritize synthetic analogs .
- QM/MM simulations : Study transition states for key reactions (e.g., cyclization) to optimize catalytic conditions .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
Q. How to analyze structure-activity relationships (SAR) using derivatives?
- Analog synthesis : Modify the thiophene substituent or trifluoromethoxy group to assess hydrophobicity/electronic effects .
- Free-Wilson analysis : Quantify contributions of specific moieties to biological activity via regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
